Cas no 2034450-59-2 (N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide)

N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core and a difluorophenylsulfonamide moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its structurally distinct scaffold, which may confer selectivity in biological interactions. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the benzofuran group contributes to lipophilicity and bioavailability. Its well-defined molecular architecture makes it suitable for medicinal chemistry applications, particularly in the development of enzyme inhibitors or receptor modulators. The compound is synthesized under controlled conditions to ensure high purity and consistency, meeting rigorous research and industrial standards.
N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide structure
2034450-59-2 structure
Product Name:N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide
CAS No:2034450-59-2
MF:C17H17F2NO3S
MW:353.383590459824
CID:6343322
PubChem ID:91813553
Update Time:2025-05-21

N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide
    • N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,6-difluorobenzenesulfonamide
    • N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,6-difluorobenzene-1-sulfonamide
    • N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,6-difluorobenzenesulfonamide
    • AKOS025314667
    • F6356-1167
    • 2034450-59-2
    • Inchi: 1S/C17H17F2NO3S/c1-11(9-12-5-6-16-13(10-12)7-8-23-16)20-24(21,22)17-14(18)3-2-4-15(17)19/h2-6,10-11,20H,7-9H2,1H3
    • InChI Key: ZUZGDAOWMARKJX-UHFFFAOYSA-N
    • SMILES: S(C1C(=CC=CC=1F)F)(NC(C)CC1C=CC2=C(C=1)CCO2)(=O)=O

Computed Properties

  • Exact Mass: 353.08972090g/mol
  • Monoisotopic Mass: 353.08972090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 63.8Ų

N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide Pricemore >>

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Additional information on N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide

N-1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide: A Comprehensive Overview

The compound with CAS No. 2034450-59-2, known as N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzofuran moiety with a sulfonamide functional group. The presence of fluorine atoms at the 2 and 6 positions of the benzene ring further enhances its chemical reactivity and biological activity.

Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery. The sulfonamide group is known for its ability to act as a bioisostere of carboxylic acids, making it a valuable component in the design of bioactive molecules. In the case of this compound, the sulfonamide group is attached to a benzene ring, which is further substituted with fluorine atoms. This substitution pattern not only influences the electronic properties of the molecule but also plays a crucial role in determining its pharmacokinetic profile.

The benzofuran moiety in this compound adds another layer of complexity to its structure. Benzofurans are known for their ability to form hydrogen bonds and participate in π–π interactions, making them valuable in the design of bioactive molecules. The 2,3-dihydro form of benzofuran introduces additional saturation into the system, which can influence the molecule's stability and solubility properties. This makes the compound particularly interesting for applications in medicinal chemistry and materials science.

One of the most recent advancements in the study of this compound involves its application in targeted drug delivery systems. Researchers have explored the use of this compound as a scaffold for designing molecules with enhanced selectivity and reduced toxicity. The combination of the sulfonamide group and the benzofuran moiety provides a versatile platform for modifying the molecule's properties to suit specific therapeutic needs.

In addition to its pharmacological applications, this compound has also been studied for its potential in catalytic processes. The fluorine atoms on the benzene ring can act as electron-withdrawing groups, which can enhance the catalytic activity of certain transition metal complexes. This makes it a promising candidate for use in asymmetric catalysis and other advanced chemical synthesis techniques.

The synthesis of this compound involves a series of intricate organic reactions, including Friedel-Crafts alkylation, nucleophilic aromatic substitution, and hydrogenation. Recent advancements in these reaction techniques have made it possible to achieve higher yields and better purity levels. The development of more efficient synthetic routes has also contributed to the scalability of this compound's production, making it more accessible for large-scale applications.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecotoxicity. Studies have shown that under certain conditions, it can undergo microbial degradation, reducing its persistence in aquatic environments. However, further research is needed to fully understand its environmental impact and develop strategies for minimizing adverse effects.

In conclusion, N-1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl-2,6-difluorobenzene-1-sulfonamide (CAS No. 2034450-59-) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery, catalysis, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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